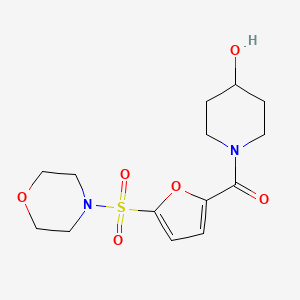
(4-Hydroxypiperidin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxypiperidin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone, also known as HPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. HPM is a small molecule inhibitor that has shown promising results in targeting certain enzymes and proteins involved in various diseases.
作用机制
Target of Action
Compounds with a substituted 4-piperidinol core, such as 4-hydroxypiperidine, have been found to be potent antagonists of the human h(3) receptor .
Mode of Action
It’s worth noting that 4-hydroxypiperidine can be used in the synthesis of a highly potent and selective ip (pgi(2) receptor) agonist . This suggests that the compound may interact with its targets by binding to them, thereby modulating their activity.
Biochemical Pathways
Given the potential role of 4-hydroxypiperidine as an antagonist of the human h(3) receptor , it can be inferred that the compound may influence pathways related to neurotransmission.
Result of Action
Given its potential role as an antagonist of the human h(3) receptor , it can be inferred that the compound may modulate neurotransmission, potentially influencing cognitive and neurological processes.
实验室实验的优点和局限性
One of the main advantages of (4-Hydroxypiperidin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone is its specificity towards certain enzymes and proteins, which makes it a valuable tool for studying their function and regulation. However, one of the limitations of this compound is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the research and development of (4-Hydroxypiperidin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone, including the identification of new targets for this compound, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential in certain diseases.
合成方法
The synthesis of (4-Hydroxypiperidin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone involves several steps, including the reaction of morpholine with 2-chloroacetyl chloride to form 2-(morpholin-4-yl)acetyl chloride. This intermediate is then reacted with 2-furan sulfonyl chloride to produce (5-(morpholinosulfonyl)furan-2-yl)methyl morpholine. Finally, this compound is reacted with 4-hydroxypiperidine to form this compound.
科学研究应用
(4-Hydroxypiperidin-1-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of several enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and phosphodiesterases, which are involved in the regulation of cell growth, cell division, and gene expression.
属性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S/c17-11-3-5-15(6-4-11)14(18)12-1-2-13(22-12)23(19,20)16-7-9-21-10-8-16/h1-2,11,17H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSNKTQBRWSQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)
![3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2922703.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2922704.png)
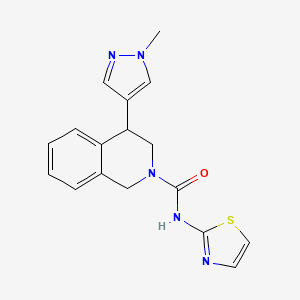

![4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2922709.png)
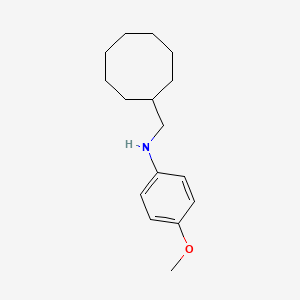
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea](/img/structure/B2922711.png)
![4,4,4-Trifluoro-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2922712.png)
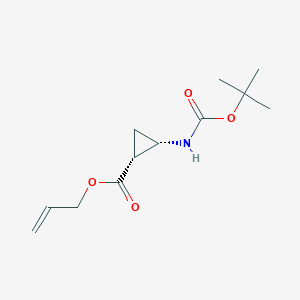

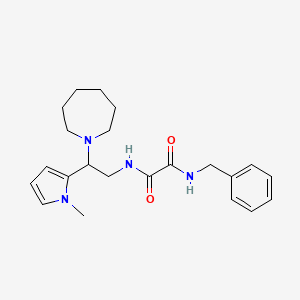
![(Z)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2922723.png)